An In-depth Technical Guide to the Solubility Profile of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate in DMSO vs. Water
An In-depth Technical Guide to the Solubility Profile of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate in DMSO vs. Water
This guide provides a comprehensive technical overview of the solubility profile of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate, a molecule of interest in contemporary chemical and pharmaceutical research. The following sections will delve into the theoretical underpinnings of its solubility in dimethyl sulfoxide (DMSO) and water, and provide detailed, field-proven experimental protocols for the precise determination of its solubility parameters. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this and structurally related compounds.
Introduction
Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate is a complex organic molecule characterized by an aromatic diamide core with two methyl ester functionalities.[1] Its structure suggests a high degree of lipophilicity and the potential for extensive intermolecular interactions, including hydrogen bonding and pi-stacking. Understanding the solubility of this compound in both a polar aprotic solvent like DMSO and a polar protic solvent like water is critical for a wide range of applications, from chemical synthesis and purification to its handling in biological assays and formulation development.
Given the absence of publicly available, experimentally determined solubility data for this specific compound, this guide will focus on the foundational principles that govern its solubility and provide robust methodologies for its empirical determination.
Theoretical Considerations: Predicting Solubility
The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice energy. The structural features of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate—a chlorinated aromatic ring, an amide linkage, and two methyl ester groups—all contribute to its solubility characteristics.
In Water (Polar Protic Solvent):
Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For a molecule to dissolve in water, it must disrupt these networks and form favorable interactions with water molecules.
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Hydrogen Bonding: The amide group in the target molecule can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The ester carbonyls can also act as hydrogen bond acceptors. These interactions will contribute positively to its aqueous solubility.[2][3][4]
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Hydrophobicity: The large, nonpolar surface area of the benzene rings and the chlorinated phenyl group will be entropically unfavorable for interaction with water, leading to a hydrophobic effect that significantly limits aqueous solubility.
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Crystal Lattice Energy: The planar nature of the aromatic rings and the potential for intermolecular hydrogen bonding between amide groups suggest that this compound may have a high crystal lattice energy. Overcoming this energy barrier is a prerequisite for dissolution and is often a limiting factor for the aqueous solubility of crystalline solids.
In DMSO (Polar Aprotic Solvent):
DMSO is a strong, polar aprotic solvent.[5] It is an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water.[6]
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Dipole-Dipole Interactions: DMSO possesses a strong dipole moment, allowing for effective solvation of polar functional groups like the amide and ester moieties in the target molecule.
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Hydrogen Bond Acceptor: DMSO is a potent hydrogen bond acceptor and can interact favorably with the amide N-H group of the solute. However, as an aprotic solvent, it cannot act as a hydrogen bond donor.
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Disruption of van der Waals Forces: The nonpolar regions of the target molecule can be more readily accommodated by the methyl groups of DMSO, leading to more favorable van der Waals interactions compared to water.
Predicted Solubility Profile:
Based on these theoretical considerations, it is anticipated that Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate will exhibit significantly higher solubility in DMSO than in water. The large hydrophobic surface area and potentially high crystal lattice energy are expected to be the dominant factors limiting its aqueous solubility. In contrast, DMSO's ability to engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor, coupled with its capacity to solvate nonpolar regions, makes it a much more favorable solvent for this molecule.
Experimental Determination of Solubility
To empirically determine the solubility of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate, both thermodynamic and kinetic solubility assays are recommended. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous medium.[7][8][9][10]
Table 1: Physicochemical Properties of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClNO₅ | PubChem[1] |
| Molecular Weight | 347.7 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 3.1 | PubChem[1] |
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[11] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Protocol:
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Preparation of Saturated Solutions:
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Add an excess amount of solid Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.[12]
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the respective solvent.
-
Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
The solubility is determined by comparing the concentration of the compound in the saturated supernatant to the calibration curve.
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Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Aqueous Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds when introduced from a DMSO stock solution into an aqueous buffer.[13][14]
Protocol:
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate in DMSO (e.g., 10 mM).
-
-
Addition to Aqueous Buffer:
-
Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a target final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation and Precipitation:
-
Incubate the mixture at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) with gentle shaking. During this time, the compound may precipitate out of solution if its kinetic solubility is exceeded.
-
-
Separation of Precipitate:
-
Filter the solution through a filter plate to remove any precipitate.
-
-
Quantification:
-
Analyze the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS) and compare the concentration to that of a similarly prepared solution that has not been filtered (representing the theoretical maximum concentration).
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Diagram 2: Kinetic Solubility Workflow
Caption: Workflow for kinetic aqueous solubility determination.
Data Presentation and Interpretation
The results of the solubility experiments should be presented in a clear and concise manner to allow for easy comparison.
Table 2: Expected Solubility Profile of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate
| Solvent | Solubility Type | Expected Solubility Range | Rationale |
| Water | Thermodynamic | Very Low (<10 µg/mL) | High lipophilicity and crystal lattice energy. |
| Water (with 1% DMSO) | Kinetic | Low to Moderate | Dependent on the rate of precipitation from a supersaturated solution. |
| DMSO | Thermodynamic | High (>10 mg/mL) | Strong polar aprotic solvent capable of disrupting crystal lattice and solvating the molecule. |
The experimentally determined solubility values will provide critical insights into the behavior of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate in different solvent environments. A low aqueous solubility would have significant implications for its potential use in biological systems and would necessitate the use of formulation strategies such as co-solvents or complexation agents to enhance its bioavailability. The high solubility in DMSO makes it a suitable solvent for stock solution preparation and for use in many in vitro screening assays.
Conclusion
References
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Gautam Singhvi, et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
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Dmytro Lesyk, Yurii Kheilik. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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